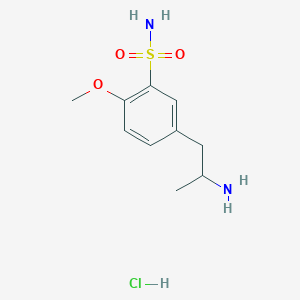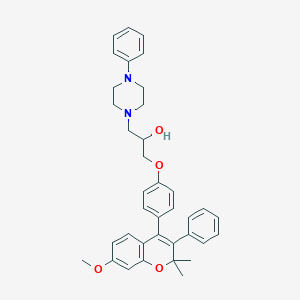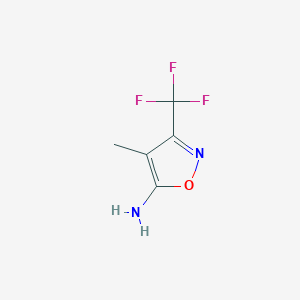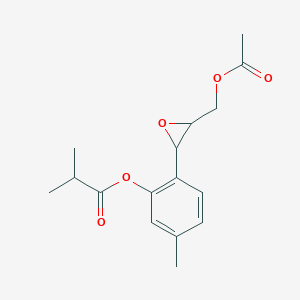
d-Menthyl acrylate
Vue d'ensemble
Description
D-Menthyl acrylate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of acrylate monomers, such as d-Menthyl acrylate, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters within short reaction times . Another method involves the reaction of methyl formate with acetylene in the presence of transition metal catalysts .Applications De Recherche Scientifique
Neuroprotection and Neurodegeneration : d-Menthyl acrylate, also known as Acryl-DMA, has been identified as a potent and reversible inhibitor of choline acetyltransferase in nerve terminals, suggesting potential applications in neuroprotection and neurodegeneration research (Rowell & Chiou, 1976).
Photopolymerization and Radical Polymerization : Studies have shown that high concentrations of DDMAT in methyl acrylate photopolymerization lead to controlled radical polymerization, while low concentrations result in uncontrolled polymerization. This affects the molecular weights and polydispersities of the resulting polymers (Wang et al., 2013).
Optical and Chiroptical Properties : Copolymers of d-Menthyl acrylate with styrene and methacrylate exhibit optical activity and chiroptical properties, important for applications involving optical materials and sensors (Majumdar & Carlini, 1980).
Atom Transfer Radical Polymerization : The atom transfer radical polymerization of menthyl acrylate can be controlled and living, with studies showing a relatively fast polymerization rate using specific catalysts (Liu & Mishra, 2007).
Pressure-Sensitive Adhesives : Research indicates that menthyl acrylate-based transparent acrylic pressure-sensitive adhesives demonstrate high transparency and improved adhesion performance, particularly when increasing the menthyl acrylate concentration (Baek & Hwang, 2016).
Environmental Microbiology : In the context of environmental microbiology, marine dimethylsulfoniopropionate-catabolizing bacteria like Roseobacter have been found to have an effective detoxification system for acrylate metabolism. This discovery could impact other metabolic processes and environments beyond DMSP catabolism (Wang et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRSZAYOKVFRH-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
d-Menthyl acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






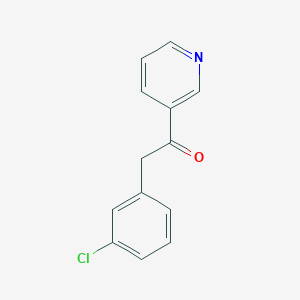


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)



